N-(5-ethyl-1,3,4-thiadiazol-2-yl)-5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide
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Overview
Description
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide is a complex organic compound characterized by its unique structure, which includes a thiadiazole ring and a thienoimidazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide typically involves multi-step organic reactions. The process begins with the preparation of the thiadiazole ring, followed by the introduction of the thienoimidazole moiety. Common reagents used in these reactions include ethylamine, thiocarbonyl compounds, and various catalysts to facilitate ring formation and functional group modifications.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, with reagents like halogens and alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of advanced materials and as a precursor for functionalized polymers.
Mechanism of Action
The mechanism of action of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding domains. These interactions can lead to downstream effects on cellular pathways, influencing biological processes and therapeutic outcomes.
Comparison with Similar Compounds
Similar Compounds
- N-(4-methyl-1,3-thiazol-2-yl)cyclohexanecarboxamide
- N-(1-(4-methyl-1,3-thiazol-2-yl)ethylidene)-2-(trifluoromethyl)aniline
Uniqueness
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide stands out due to its unique combination of a thiadiazole ring and a thienoimidazole moiety. This structural uniqueness imparts distinct chemical properties and biological activities, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N5O2S2/c1-2-11-18-19-14(23-11)16-10(20)6-4-3-5-9-12-8(7-22-9)15-13(21)17-12/h8-9,12H,2-7H2,1H3,(H2,15,17,21)(H,16,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIZCIHFJGXBDGX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)NC(=O)CCCCC2C3C(CS2)NC(=O)N3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N5O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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